molecular formula C10H13ClOSi B13962951 3-(Trimethylsilyl)benzoyl chloride CAS No. 91413-57-9

3-(Trimethylsilyl)benzoyl chloride

Cat. No.: B13962951
CAS No.: 91413-57-9
M. Wt: 212.75 g/mol
InChI Key: GBQALGBSOZSGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trimethylsilyl)benzoyl chloride is an organosilicon compound widely used in organic synthesis. It is a derivative of benzoyl chloride where the benzene ring is substituted with a trimethylsilyl group at the third position. This compound is known for its reactivity and utility in various chemical transformations, particularly in the protection of functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trimethylsilyl)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-(trimethylsilyl)benzoic acid with thionyl chloride. The reaction typically proceeds under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction can be represented as follows:

3-(Trimethylsilyl)benzoic acid+Thionyl chloride3-(Trimethylsilyl)benzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-(Trimethylsilyl)benzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-(Trimethylsilyl)benzoic acid+Thionyl chloride→3-(Trimethylsilyl)benzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-(trimethylsilyl)benzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 3-(trimethylsilyl)benzaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, tetrahydrofuran, and toluene.

    Catalysts: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during reactions.

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    3-(Trimethylsilyl)benzoic acid: Formed by hydrolysis.

Scientific Research Applications

3-(Trimethylsilyl)benzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and in the modification of drug molecules to enhance their stability and bioavailability.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles through a nucleophilic acyl substitution mechanism. The trimethylsilyl group enhances the electrophilicity of the carbonyl carbon, facilitating the attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group (chloride ion).

Comparison with Similar Compounds

Similar Compounds

    Benzoyl chloride: Lacks the trimethylsilyl group, making it less reactive in certain transformations.

    Trimethylsilyl chloride: Used for silylation reactions but does not possess the acylating properties of 3-(Trimethylsilyl)benzoyl chloride.

    3-(Trimethylsilyl)benzoic acid: The carboxylic acid derivative, used in different contexts compared to the acyl chloride.

Uniqueness

This compound is unique due to the presence of both the trimethylsilyl group and the acyl chloride functionality. This combination allows it to serve dual roles in organic synthesis, acting as both a protecting group and an acylating agent. Its enhanced reactivity and versatility make it a valuable reagent in various chemical transformations.

Properties

CAS No.

91413-57-9

Molecular Formula

C10H13ClOSi

Molecular Weight

212.75 g/mol

IUPAC Name

3-trimethylsilylbenzoyl chloride

InChI

InChI=1S/C10H13ClOSi/c1-13(2,3)9-6-4-5-8(7-9)10(11)12/h4-7H,1-3H3

InChI Key

GBQALGBSOZSGNZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.